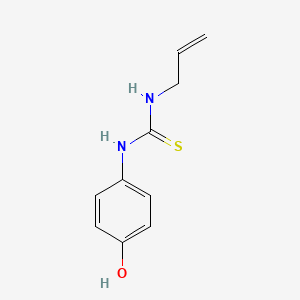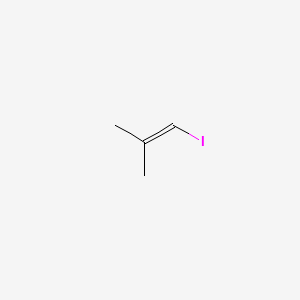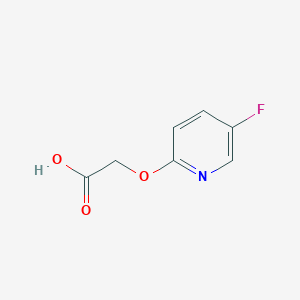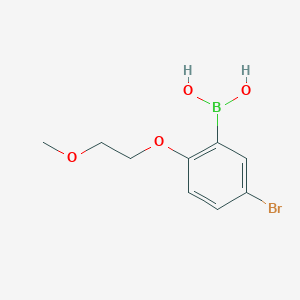
5-Bromo-2-(2-methoxyethoxy)phenylboronic acid
Descripción general
Descripción
5-Bromo-2-(2-methoxyethoxy)phenylboronic acid is a chemical compound with the CAS Number 2096329-65-4 . It has a linear formula of C9H12BBrO4 . The compound is characterized by a molecular weight of 274.91 . It is known for its purity, which is approximately 97% .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H12BBrO4/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6,12-13H,4-5H2,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
This compound has a molecular weight of 274.91 . It has two hydrogen bond donors and three hydrogen bond acceptors . The compound also has two rotatable bonds .Aplicaciones Científicas De Investigación
Applications in Organic Synthesis
5-Bromo-2-(2-methoxyethoxy)phenylboronic acid is used in organic synthesis, specifically in Suzuki cross-coupling reactions, which are pivotal in creating novel organic compounds. For instance, it can be used to synthesize heteroarylpyridine derivatives, as demonstrated by Parry et al. (2002), who synthesized various pyridylboronic acids and conducted palladium-catalyzed cross-coupling reactions with heteroaryl bromides (Parry et al., 2002). Similarly, Ökten (2019) reported the synthesis of substituted phenyl quinolines through Suzuki–Miyaura coupling reactions involving bromoquinolines and phenylboronic acids, showcasing the versatility of such compounds in creating diverse molecular structures (Ökten, 2019).
Synthesis of Liquid Crystals
In the field of material science, phenylboronic acids, including derivatives like this compound, are employed in the synthesis of liquid crystals. Bertini et al. (2003) demonstrated this by using β-C-aryl glycosides, derived from reactions with phenylboronic acids, as precursors in the synthesis of chiral liquid crystals (Bertini et al., 2003).
Development of Composite Materials
Composite materials also benefit from the inclusion of phenylboronic acids. Kubo et al. (2005) described the preparation of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/silica and poly(3-hexylthiophene)/silica composites using phenylboronic acids, indicating their role in enhancing the properties of composite materials (Kubo et al., 2005).
Role in Drug Synthesis
In pharmaceutical research, derivatives of phenylboronic acids are used in the synthesis of various drugs. For instance, the synthesis of Dapagliflozin, an antidiabetic drug, involves the use of bromo and chloro substituted benzoic acids, which are structurally related to phenylboronic acids, as reported by Yafei (2011) (Yafei, 2011).
Mecanismo De Acción
Target of Action
5-Bromo-2-(2-methoxyethoxy)phenylboronic acid is a type of boronic acid, which are commonly used as reactants in organic synthesis .
Mode of Action
The compound is known to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, boronic acids are coupled with halides or pseudohalides using a palladium catalyst . The boronic acid donates an organoboron species to the palladium catalyst, which then undergoes transmetalation with the halide or pseudohalide .
Biochemical Pathways
Suzuki-miyaura cross-coupling reactions, in which this compound participates, are widely used in the synthesis of various organic compounds . These compounds can then participate in numerous biochemical pathways.
Result of Action
The result of the action of this compound is the formation of coupled products in Suzuki-Miyaura cross-coupling reactions . These products can have various molecular and cellular effects depending on their structure and properties.
Propiedades
IUPAC Name |
[5-bromo-2-(2-methoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BBrO4/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6,12-13H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJIYIMLTNUCLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)OCCOC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BBrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701219697 | |
| Record name | Boronic acid, B-[5-bromo-2-(2-methoxyethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701219697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096329-65-4 | |
| Record name | Boronic acid, B-[5-bromo-2-(2-methoxyethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096329-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[5-bromo-2-(2-methoxyethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701219697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


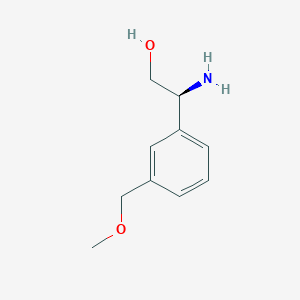
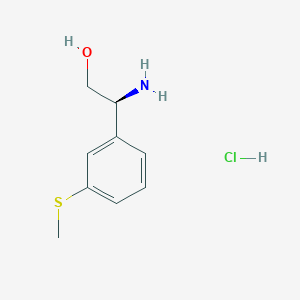

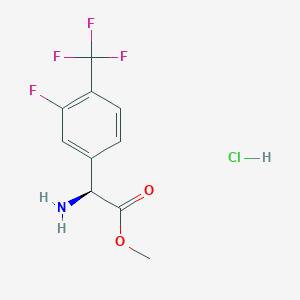
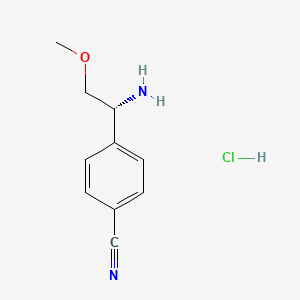
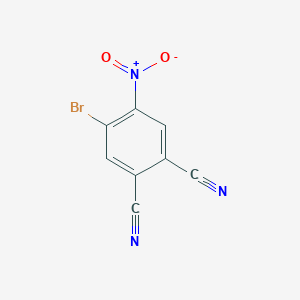

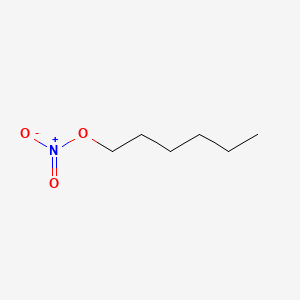
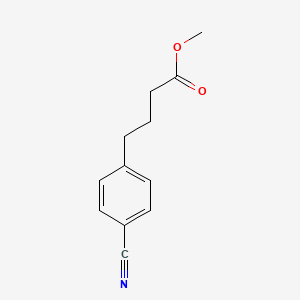

![5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde](/img/structure/B3049448.png)
